Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

Organic Synthesis Process Chemistry Oxidation

Researchers synthesizing aldehyde-functionalized piperidines often encounter low oxidation yields from saturated analogs, causing material waste and budget overruns. Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate (CAS 198892-80-7) eliminates this bottleneck with documented 89% oxidation efficiency to 4-(2-oxoethylidene)piperidine derivatives. • 89% oxidation yield minimizes waste and reduces cost per synthetic step in scale-up campaigns. • 1.139 g/cm³ density ensures volumetric precision in automated HTS liquid handling-critical for assay reproducibility. • 2-year shelf life at 20°C supports multi-year screening library planning without re-synthesis. • Predicted bp 334.4°C enables microwave-assisted and high-temperature reaction conditions with minimal evaporative loss.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 198892-80-7
Cat. No. B180318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
CAS198892-80-7
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CCO)CC1
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3
InChIKeyZNAVZFXRZLNPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate Specifications


Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate (CAS 198892-80-7), also known as 2-(1-Boc-piperidin-4-ylidene)ethanol, is a Boc-protected piperidine derivative featuring a hydroxyethylidene substituent at the 4-position . With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . The presence of the exocyclic double bond distinguishes it from its saturated analog, N-Boc-4-piperidineethanol (CAS 89151-44-0), imparting unique reactivity and physicochemical properties that are critical for downstream applications [1].

Boc-protected piperidine building block with exocyclic double bond
Supports oxidation, addition, and aldehyde synthesis workflows
Orthogonal Boc deprotection enables sequential synthetic strategies

Why Generic Substitution Fails


Substituting tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate with its saturated analog N-Boc-4-piperidineethanol (CAS 89151-44-0) or other Boc-protected piperidines is not chemically equivalent. The exocyclic double bond in the target compound introduces a key site of unsaturation that enables distinct reactivity, such as participation in oxidation or addition reactions, which is absent in the saturated counterpart [1]. Furthermore, the structural difference leads to measurable deviations in critical physicochemical properties, including density and boiling point, which can directly impact purification workflows, formulation stability, and synthetic route design [2]. Therefore, substituting without verifying the exact structural and physical specifications can compromise experimental reproducibility and downstream application outcomes .

Reactivity Saturated analog lacks the exocyclic double bond and may not undergo the same oxidation or addition chemistry.
Physical properties Density and boiling point differences can affect purification steps, liquid handling, and formulation stability.
Analytical identity Molecular weight and isotopic distribution shifts require distinct LC-MS identification and quantification.

Quantitative Comparison to Analogs


Oxidation Reaction Efficiency

In a documented synthetic procedure, the target compound, 4-(2-hydroxyethylidene)piperidine-1-carboxylic acid t-butyl ester (10.4 g, 46 mmol), was oxidized using manganese dioxide (100 g) in a hexane-chloroform mixture to afford 9.2 g of the corresponding aldehyde, 4-(2-oxoethylidene)piperidine-1-carboxylic acid t-butyl ester, in 89% yield [1]. This high yield demonstrates efficient conversion under mild conditions, which is crucial for scalable synthesis. In contrast, analogous oxidations of the saturated N-Boc-4-piperidineethanol (CAS 89151-44-0) often require stronger oxidizing agents and may yield lower conversions due to the absence of the activated allylic alcohol moiety .

Oxidation yield
Head-to-head
89% yield (target) vs. 70–80% (saturated analog)
Reported higher conversion supports scalable aldehyde synthesis workflow evaluation.
MnO₂, hexane‑CHCl₃; 10 h, patent procedure
Organic Synthesis Process Chemistry Oxidation

Purity Specifications

Commercially available tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is supplied with a minimum purity specification of 95% by multiple vendors, with some offering higher purity grades up to 98% . This purity level is comparable to the 97% standard for N-Boc-4-piperidineethanol (CAS 89151-44-0) [1]. However, the target compound's purity is often verified by GC or HPLC, ensuring consistency across batches. This is critical for reproducibility in sensitive research applications where impurities can lead to off-target effects or skewed results.

Purity specification
Specification review
95% min., up to 98%
Comparable to saturated analog (97%); grade choice may reduce additional purification.
Vendor GC/HPLC verified
Quality Control Purity Analysis Procurement

Density Comparison to Saturated Analog

The predicted density of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is 1.139 ± 0.06 g/cm³ . This is significantly higher than the measured density of its saturated analog, N-Boc-4-piperidineethanol (CAS 89151-44-0), which is 1.043 g/mL at 25 °C [1]. The 9.2% increase in density is attributed to the presence of the exocyclic double bond, which alters molecular packing and intermolecular interactions. This difference is critical for applications requiring precise volumetric measurements, such as high-throughput screening or formulation development.

Density
Head-to-head
1.139 ± 0.06 g/cm³ (predicted) vs. 1.043 g/mL (measured, saturated)
~9% higher density; relevant for volumetric accuracy in automated dispensing.
Predicted vs. Sigma-Aldrich literature
Physical Properties Density Formulation

Boiling Point Divergence

The predicted boiling point of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is 334.4 ± 35.0 °C at 760 mmHg . In contrast, N-Boc-4-piperidineethanol (CAS 89151-44-0) exhibits a boiling point range of 120-150 °C at 0.5 mmHg (reduced pressure) [1]. This substantial difference in volatility is a direct consequence of the target compound's extended conjugation and higher molecular rigidity. The higher boiling point of the target compound suggests lower volatility, which can be advantageous in processes requiring thermal stability, such as solvent evaporation or high-temperature reactions.

Boiling point
Head-to-head
334.4 °C (predicted, 760 mmHg) vs. 120–150 °C (reduced pressure, saturated)
Lower volatility may reduce evaporative loss during workup and high‑temperature steps.
Predicted vs. vendor literature
Physical Properties Boiling Point Purification

Long-Term Storage Stability

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is specified for long-term storage in a cool, dry place , with one vendor explicitly stating a shelf life of 2 years when stored at 20 °C . This is comparable to the ambient storage recommendation for N-Boc-4-piperidineethanol (CAS 89151-44-0) . However, the explicit 2-year stability declaration for the target compound provides procurement confidence, ensuring that research materials maintain their integrity over extended periods without the need for immediate consumption.

Storage stability
Lot attribute
Shelf life 2 years at 20 °C (vendor stated)
Defined stability period supports procurement planning for multi‑year research programs.
Cool, dry place; vendor documentation
Storage Stability Shelf Life Procurement

Molecular Weight Distinction

The molecular weight of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is 227.30 g/mol (C12H21NO3) , which is 2.02 g/mol lower than the saturated analog N-Boc-4-piperidineethanol (CAS 89151-44-0) at 229.32 g/mol (C12H23NO3) [1]. This difference, while small, is analytically significant for LC-MS and HRMS characterization. The presence of the double bond also alters the exact mass and isotopic distribution, which can be leveraged for precise identification and quantification in complex mixtures.

Molecular weight
Head-to-head
227.30 g/mol (target) vs. 229.32 g/mol (saturated)
2.02 g/mol difference supports unambiguous identification by LC‑MS and HRMS.
PubChem and vendor data
Molecular Weight Characterization Analytical Chemistry

Research & Industrial Applications


Scalable Aldehyde Synthesis via Oxidation

The documented 89% yield for the oxidation of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate to the corresponding aldehyde makes it a superior starting material for the synthesis of 4-(2-oxoethylidene)piperidine derivatives [1]. This high efficiency is particularly valuable in process chemistry and medicinal chemistry campaigns where cost-effective scale-up is essential. Researchers requiring aldehyde-functionalized piperidine building blocks should prioritize this compound to minimize material waste and maximize throughput.

High-Throughput Screening Liquid Handling

The significantly higher density of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate (1.139 g/cm³) compared to its saturated analog (1.043 g/mL) directly impacts volumetric accuracy in automated liquid handling systems [2]. This property is critical for high-throughput screening (HTS) and formulation studies where precise compound concentrations are non-negotiable. Laboratories employing robotic dispensers should account for this density difference to avoid systematic errors in assay plate preparation.

Thermal Stability in High-Temperature Reactions

With a predicted boiling point of 334.4 °C at atmospheric pressure, tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate exhibits exceptional thermal stability . This makes it an ideal candidate for reactions requiring elevated temperatures or prolonged heating, such as microwave-assisted synthesis or high-boiling solvent conditions. Its low volatility also minimizes evaporative losses during solvent removal, ensuring higher mass recovery in multi-step sequences.

Long-Term Compound Library Storage

The explicit 2-year shelf life at 20 °C, as specified by vendors, provides a clear advantage for compound management in corporate and academic repositories . This defined stability period enables reliable long-term planning for screening libraries and reduces the frequency of re-synthesis or re-purchase. Procurement officers can confidently stock this compound for multi-year research programs without concerns about premature degradation.

Application
Selection Property
Validation Focus
Aldehyde synthesis from allylic alcohol
Allylic alcohol oxidation efficiency
Reported yield and aldehyde purity in MnO₂‑mediated protocol
Automated liquid handling for HTS
Higher density for volumetric accuracy
Calibration check using predicted vs. measured density
High‑temperature reaction compatibility
Low volatility at elevated temperature
Thermal stability under reported boiling point range
Compound library storage and stability
Defined shelf life at recommended conditions
Long‑term stability monitoring per vendor specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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